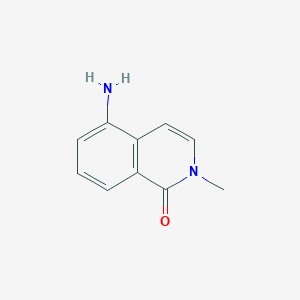

5-Amino-2-methylisoquinolin-1-one

概要

説明

“5-Amino-2-methylisoquinolin-1-one” is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used for research purposes . It is also an important functional group in various drugs .

Synthesis Analysis

The synthesis of “5-Amino-2-methylisoquinolin-1-one” and similar compounds has been a subject of research . For instance, a series of substituted isoquinolinones were synthesized and their binding affinities and functional activities towards human melatonin MT1 and MT2 receptors were evaluated .

科学的研究の応用

Antineoplastic Activity

5-Aminoisoquinolin-1-one derivatives have been explored for their antineoplastic activity. For instance, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) has shown promising results as a potent inhibitor of ribonucleoside diphosphate reductase, an enzyme crucial for antineoplastic activity. This compound demonstrates significant antineoplastic activity against various murine neoplasms, including Sarcoma 180 and Leukemia L1210 (Agrawal et al., 1977).

Synthesis and Optimization

Research has focused on synthesizing and optimizing 5-Aminoisoquinolin-1-one derivatives for enhanced pharmacological properties. For example, one study explored the synthesis of 3-substituted analogues of 5-Aminoisoquinolin-1-one (5-AIQ), which is a water-soluble inhibitor of poly(ADP-ribose)polymerase-1 (PARP-1). This research provided insights into the structure-activity relationships of these compounds, enhancing their potency as PARP-1 inhibitors (Woon et al., 2013).

Biochemical and Pharmacological Tool

5-AIQ has been widely used as a biochemical and pharmacological tool to study the effects of PARP inhibition. It shows protective activity in various models, including ischemic tissue reperfusion, myocardial infarction, and organ transplantation. The inhibition of PARP-1 by 5-AIQ leads to down-regulation of NF-κB activity, thereby modulating the expression of cytokines and adhesion molecules. This gives 5-AIQ anti-inflammatory and anti-metastatic properties in vivo (Threadgill, 2015).

Inhibitors of Poly(ADP-Ribose) Polymerase

Several studies have designed and synthesized isoquinolin-1-ones as selective inhibitors of poly(ADP-ribose) polymerases (PARPs), particularly PARP-2. These compounds have been analyzed for their binding affinities and inhibitory activities, providing valuable insights into the development of selective PARP inhibitors for therapeutic applications (Sunderland et al., 2011).

Quantitative Analysis and Metabolic Stability

The quantitative analysis and metabolic stability of 5-AIQ have been studied using methods like ultra-performance liquid chromatography-tandem mass spectrometry. These studies provide essential data for future pharmacokinetic and bio-distribution studies, crucial for the development of 5-AIQ as a therapeutic agent (Iqbal et al., 2022).

Genotoxicity Evaluation

5-AIQ has been evaluated for genotoxicity potential, both in vitro and in vivo, to understand its safety profile better. Studies show that 5-AIQ does not possess genotoxic activity, supporting its therapeutic value (Vinod et al., 2010).

Safety and Hazards

“5-Amino-2-methylisoquinolin-1-one” is labeled with a signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

It is known that quinolines and quinolones, which are structurally similar to this compound, have a wide range of biological activities . They interact with various targets, including enzymes and receptors, to exert their effects .

Mode of Action

Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They can inhibit or activate their targets, leading to changes in cellular processes .

Biochemical Pathways

Quinolines and quinolones are known to impact a variety of biochemical pathways, depending on their specific targets .

Result of Action

Quinoline and quinolone derivatives are known to have a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

特性

IUPAC Name |

5-amino-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOCAJHJUPXFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285182 | |

| Record name | 5-Amino-2-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-methylisoquinolin-1-one | |

CAS RN |

42792-97-2 | |

| Record name | 5-Amino-2-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42792-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

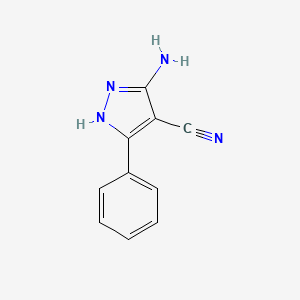

![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B3266473.png)

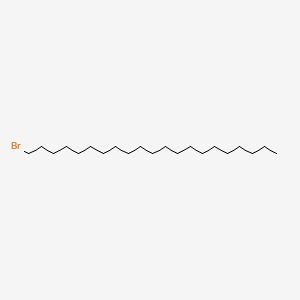

![Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate](/img/structure/B3266477.png)

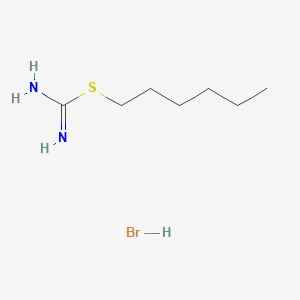

![[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3266497.png)